molecular formula C11H15NO2 B12053671 tert-Butyl 4-aminobenzoate-13C6

tert-Butyl 4-aminobenzoate-13C6

Cat. No.: B12053671
M. Wt: 199.20 g/mol
InChI Key: KYORUZMJUKHKFS-VFESMUGCSA-N
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Description

tert-Butyl 4-aminobenzoate-13C6 is a compound where the benzene ring is labeled with carbon-13 isotopes. This labeling is significant for various scientific research applications, particularly in the fields of chemistry and pharmacology. The compound is a derivative of tert-Butyl 4-aminobenzoate, which is commonly used as an intermediate in organic synthesis and as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-aminobenzoate-13C6 can be synthesized through a multi-step process starting from carbon-13 labeled benzene. The general synthetic route involves the nitration of carbon-13 labeled benzene to form carbon-13 labeled nitrobenzene, followed by reduction to obtain carbon-13 labeled aniline. This aniline derivative is then esterified with tert-butyl chloroformate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-aminobenzoate-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4-aminobenzoate-13C6 is widely used in scientific research due to its labeled carbon atoms, which make it an excellent tracer in metabolic studies. Some key applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminobenzoate-13C6 primarily involves its role as a tracer molecule. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within a system. This is particularly useful in studying metabolic pathways and reaction mechanisms. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-aminobenzoate: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.

    4-Aminobenzoic acid: Another related compound, often used in the synthesis of folic acid and as a UV filter in sunscreens.

    N-Phenyl-13C6-2-naphthylamine: Another carbon-13 labeled compound used in similar tracer studies.

Uniqueness

The uniqueness of tert-Butyl 4-aminobenzoate-13C6 lies in its carbon-13 labeling, which provides enhanced capabilities for tracing and studying molecular transformations. This makes it particularly valuable in research applications where precise tracking of carbon atoms is essential .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

199.20 g/mol

IUPAC Name

tert-butyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

KYORUZMJUKHKFS-VFESMUGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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